molecular formula C8H16N2O4S2 B145815 DL-Homocystine CAS No. 462-10-2

DL-Homocystine

Cat. No.: B145815
CAS No.: 462-10-2
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Description

DL-Homocystine is a sulfur-containing amino acid derivative formed by the oxidation of homocysteine. It consists of two homocysteine molecules joined by a disulfide bond. Homocysteine itself is an intermediate in the methionine metabolism pathway and is known for its role in various biochemical processes .

Mechanism of Action

Target of Action

DL-Homocystine is the oxidized form of homocysteine . It primarily targets enzymes involved in methionine metabolism . These include S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play a crucial role in the metabolism of methionine, an essential amino acid .

Mode of Action

This compound interacts with its targets by participating in the methionine metabolism process . It is formed during the metabolism of methionine and occurs only transiently before being reduced to homocysteine . The interaction of this compound with its targets leads to changes in the methionine metabolism process .

Biochemical Pathways

This compound affects the methionine metabolism pathway . This pathway involves the conversion of methionine to homocysteine, with this compound being an intermediate product . The downstream effects of this pathway include the production of other sulfur-containing amino acids and various biomolecules .

Pharmacokinetics

A study on homocysteine, a related compound, showed that its levels peaked within 5 minutes post-injection . The half-lives of reduced homocysteine and total homocysteine in the blood were 47 and 71 minutes, respectively . These findings suggest that this compound may have similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in methionine metabolism . Disturbances in this metabolism can lead to altered methylation, leading to epigenetic changes in gene expression . Moreover, hyperhomocysteinemia, defined as plasma homocysteine >30 μM, interferes with methionine metabolism and induces global DNA hypomethylation .

Action Environment

Environmental factors such as increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . These factors could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Homocystine can be synthesized from DL-methionine through a series of reactions. One common method involves the continuous introduction of DL-methionine and sulfuric acid into a liquid-liquid phase microchannel reactor. This reaction generates this compound, which is then subjected to further processing .

Industrial Production Methods: In industrial settings, this compound is often produced through electrochemical methods. For example, an aqueous solution of this compound and a mineral acid can be subjected to electrolysis in an electrolytic cell. The resulting solution is then concentrated, dried, and acetylated to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: DL-Homocystine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Homocysteic acid.

    Reduction: DL-Homocysteine.

    Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

DL-Homocystine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in methionine metabolism make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid
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InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)
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InChI Key

ZTVZLYBCZNMWCF-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
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DSSTOX Substance ID

DTXSID90861945
Record name (RS)-Homocystine
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Molecular Weight

268.4 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name DL-Homocystine
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CAS No.

462-10-2, 870-93-9, 6027-15-2
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Record name Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel-
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Record name DL-Homocystine
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Melting Point

263 - 265 °C
Record name DL-Homocystine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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